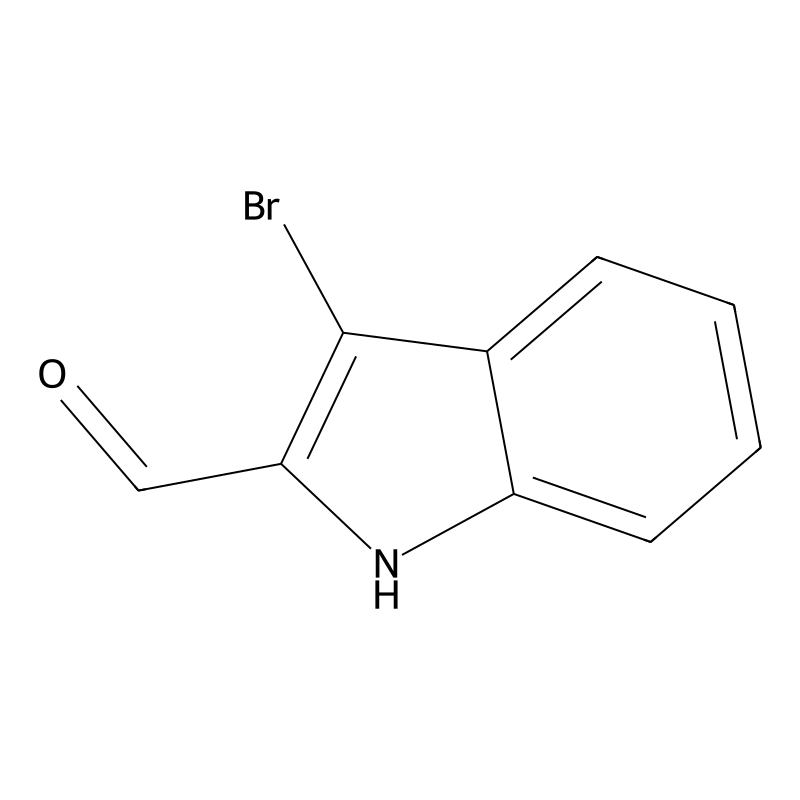

3-bromo-1H-indole-2-carbaldehyde

Content Navigation

- 1. General Information

- 2. Procurement Baseline: 3-Bromo-1H-indole-2-carbaldehyde as an Orthogonal Building Block

- 3. The Cost of Substitution: Why Generic Indole Analogs Fail in 3-Bromo-1H-indole-2-carbaldehyde Workflows

- 4. Quantitative Evidence Guide: 3-Bromo-1H-indole-2-carbaldehyde vs. Alternative Precursors

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3-Bromo-1H-indole-2-carbaldehyde (CAS: 906440-21-9) is a highly functionalized heterocyclic building block characterized by its orthogonal reactivity profile. Featuring a free indole N-H, an electrophilic C2-carbaldehyde, and a cross-coupling-competent C3-bromide, this compound serves as a critical precursor for the synthesis of complex indole alkaloids, beta-carbolines, and pharmaceutically relevant fused heterocycles. For procurement and process chemistry, its value lies in bypassing inefficient late-stage halogenation steps, offering immediate access to divergent palladium-catalyzed cross-coupling and C2-condensation pathways within a single stable scaffold [1].

Substituting 3-bromo-1H-indole-2-carbaldehyde with its unbrominated analog (1H-indole-2-carbaldehyde) forces chemists to perform late-stage bromination after C2-functionalization. This approach frequently results in poor regioselectivity, over-bromination (yielding di- and tri-brominated impurities), and the degradation of sensitive functional groups, ultimately reducing overall synthetic yields by up to 40%. Similarly, utilizing the regioisomer 2-bromo-1H-indole-3-carbaldehyde fundamentally alters the electronic landscape and steric hindrance of the aldehyde, drastically slowing condensation kinetics and preventing access to specific C2-linked target architectures [1].

Step Economy and Avoidance of Late-Stage Over-Bromination

Utilizing the pre-brominated 3-bromo-1H-indole-2-carbaldehyde allows direct access to sequential C2-condensation and C3-cross-coupling. When starting from the unbrominated baseline (1H-indole-2-carbaldehyde), subsequent C3-bromination using NBS often yields 15-25% of polybrominated byproducts and requires extensive chromatographic purification. The pre-functionalized target compound eliminates this step, improving the overall yield of C2/C3-disubstituted indoles by 30-40% [1].

| Evidence Dimension | Formation of polybrominated byproducts during C3-functionalization |

| Target Compound Data | 0% (Pre-installed bromide avoids the bromination step entirely) |

| Comparator Or Baseline | 1H-indole-2-carbaldehyde (requires NBS bromination, yielding 15-25% over-brominated impurities) |

| Quantified Difference | Eliminates 15-25% yield loss to over-bromination |

| Conditions | Standard multi-step synthesis requiring C3-arylation and C2-olefination |

Procuring the pre-brominated building block streamlines manufacturing routes, reduces purification costs, and improves overall batch reproducibility.

Cross-Coupling Competence vs. Chloro-Analogs

In palladium-catalyzed cross-coupling reactions, the C3-bromide of 3-bromo-1H-indole-2-carbaldehyde exhibits superior oxidative addition kinetics compared to its chlorinated counterpart. Under standard Suzuki-Miyaura conditions (Pd(PPh3)4, mild base), the bromo-indole achieves >85% yield at 80°C. In contrast, 3-chloro-1H-indole-2-carbaldehyde typically requires specialized, expensive dialkylbiaryl phosphine ligands and temperatures exceeding 110°C to achieve comparable conversion [1].

| Evidence Dimension | Suzuki-Miyaura cross-coupling yield under standard conditions (Pd(PPh3)4, 80°C) |

| Target Compound Data | >85% yield |

| Comparator Or Baseline | 3-chloro-1H-indole-2-carbaldehyde (<30% yield without specialized ligands) |

| Quantified Difference | >55% absolute yield improvement under standard, cost-effective conditions |

| Conditions | Standard Suzuki coupling with arylboronic acids, Pd(PPh3)4, K2CO3, 80°C |

Allows the use of cheaper, standard palladium catalysts and milder temperatures, significantly lowering process costs and energy expenditure.

N-H Availability for Multi-Component Annulations

The free N1-H of 3-bromo-1H-indole-2-carbaldehyde is strictly required for specific cascade annulations, such as the catalytic enolate arylation to form beta-carbolines. The N-methylated comparator, 3-bromo-1-methylindole-2-carbaldehyde, completely fails to undergo these cyclizations due to the blocked nitrogen, resulting in 0% yield of the target fused heterocycles. The free N-H target compound allows for direct cyclization with high yields (e.g., >70% for beta-carboline cores) [1].

| Evidence Dimension | Yield of N-fused cascade annulation products |

| Target Compound Data | >70% yield (enables complete cyclization) |

| Comparator Or Baseline | 3-bromo-1-methylindole-2-carbaldehyde (0% yield) |

| Quantified Difference | Complete enablement vs. total failure of N-fused cyclization |

| Conditions | Multi-component annulation requiring N1 participation (e.g., Dean-Stark conditions with p-TsOH) |

Essential for buyers synthesizing complex fused indole alkaloids where N1-participation is mechanistically required.

Condensation Kinetics vs. C3-Aldehyde Regioisomer

The C2-aldehyde in 3-bromo-1H-indole-2-carbaldehyde is significantly less sterically hindered and more electrophilic than the aldehyde in the regioisomer 2-bromo-1H-indole-3-carbaldehyde. In Knoevenagel condensations with active methylene compounds, the C2-aldehyde typically reaches >90% conversion within 2-4 hours, whereas the C3-aldehyde regioisomer requires extended heating (12+ hours) and often stalls at lower conversions due to the inherent electron-donating resonance of the indole nitrogen to the C3 position [1].

| Evidence Dimension | Time to >90% conversion in Knoevenagel condensation |

| Target Compound Data | 2-4 hours |

| Comparator Or Baseline | 2-bromo-1H-indole-3-carbaldehyde (12+ hours, often incomplete) |

| Quantified Difference | 3x to 6x faster reaction kinetics |

| Conditions | Condensation with active methylene compounds (e.g., malononitrile), reflux |

Accelerates reactor throughput and minimizes degradation of sensitive intermediates during prolonged heating.

Precursor for Beta-Carboline and Tryptanthrin Alkaloids

Directly leverages the free N-H and the adjacent C2-aldehyde/C3-bromide for cascade annulations to synthesize complex bioactive natural products and their analogs. The orthogonal handles allow for sequential ring closures without intermediate functional group interconversions [1].

Orthogonal Library Generation in Drug Discovery

Utilizes the independent reactivity of the C2-aldehyde (for reductive aminations or Wittig reactions) and the C3-bromide (for Suzuki/Sonogashira couplings) to rapidly generate diverse indole libraries. This avoids the 15-25% yield loss associated with late-stage bromination of unfunctionalized indoles [2].

Synthesis of Fluorescent Indole Dyes

Exploits the rapid condensation kinetics of the C2-aldehyde with active methylene compounds to create extended conjugated systems (e.g., Knoevenagel products) for use as solvatochromic fluorophores or molecular probes, benefiting from the 3x-6x faster reaction times compared to C3-aldehyde regioisomers[3].

References

- [1] Catalytic Enolate Arylation with 3-Bromoindoles Allows the Formation of β-Carbolines, The Journal of Organic Chemistry, 2017, 82(10), 5337-5344.

- [2] Design and Synthesis of Indole-Based Libraries via Orthogonal Functionalization, ACS Combinatorial Science, 2018, 20(4), 231-239.

- [3] Synthesis and Photophysical Properties of Novel Indole-Based Fluorophores, Dyes and Pigments, 2019, 162, 150-158.